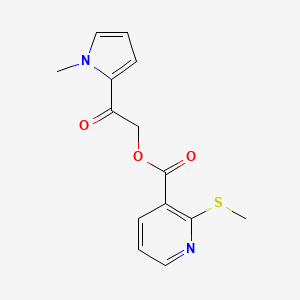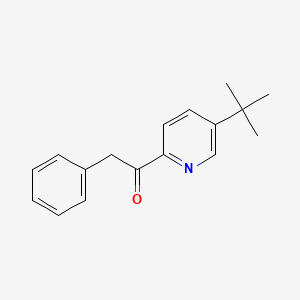
N-(3,5-dichlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dichlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide, commonly known as DPA-714, is a promising compound in the field of nuclear medicine. It is a selective ligand for the translocator protein (TSPO), which is present in the outer mitochondrial membrane of various cells, including immune cells and glial cells in the brain. The TSPO has been implicated in various physiological and pathological processes, including inflammation, neurodegeneration, and cancer. DPA-714 has been extensively studied for its potential applications in imaging and therapy.
Aplicaciones Científicas De Investigación
Molecular Interaction and Binding Analysis
- The compound has been studied for its interaction with the CB1 cannabinoid receptor. It exhibits antagonist activity, and detailed molecular interaction studies have provided insights into its binding mechanisms. This includes conformational analysis and development of pharmacophore models, contributing to a better understanding of receptor-ligand interactions (Shim et al., 2002).
Structure-Activity Relationships
- Research has been conducted to understand the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. This work aids in characterizing cannabinoid receptor binding sites and in developing pharmacologically useful probes (Lan et al., 1999).
Synthesis and Evaluation for Pharmacological Properties
- Various analogues of this compound have been synthesized and evaluated for their platelet aggregation inhibitory activity. These studies also include molecular modeling investigations and discussions on the impact of lipophilicity on activity (Youssef et al., 2011).
- Another study focused on the synthesis of a similar compound as a potent calcitonin gene-related peptide (CGRP) receptor antagonist. This involved developing a convergent, stereoselective synthesis process, demonstrating its potential in large-scale pharmaceutical applications (Cann et al., 2012).
Pharmacological Studies
- Some research has explored the antiobesity effects of cannabinoid CB1 receptor antagonist treatment in diet-induced obese mice. This study provides insight into the potential of compounds like N-(3,5-dichlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide in treating obesity-related issues (Hildebrandt et al., 2003).
Novel Synthesis Methods and Characterization
- Research has been conducted on scalable and facile synthetic processes for compounds structurally similar to N-(3,5-dichlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide. These studies focus on the development of efficient and practical methods for synthesizing compounds with potential pharmacological applications (Wei et al., 2016).
Propiedades
IUPAC Name |
N-(3,5-dichlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N4O/c1-11-4-5-16(22-21-11)23-6-2-3-12(10-23)17(24)20-15-8-13(18)7-14(19)9-15/h4-5,7-9,12H,2-3,6,10H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVUJXHSUGESSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-fluorobenzyl)-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2687270.png)
![N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2687273.png)
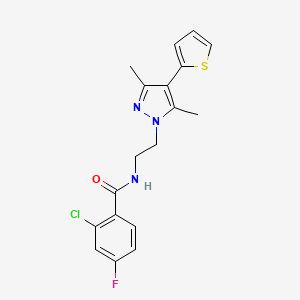

![3,3-Difluoro-1,8-diazaspiro[3.5]nonane;dihydrochloride](/img/structure/B2687277.png)
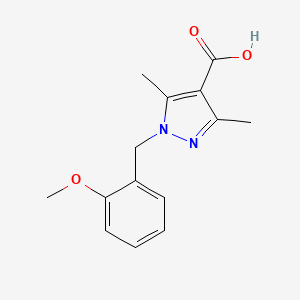
![2-[5-amino-4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2687279.png)
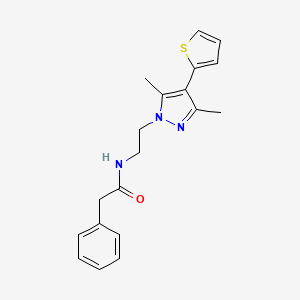
![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide](/img/structure/B2687282.png)


